(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Overview
Description
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride, also known as (2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-phenylpropanoic acid hydrochloride, is a dipeptide composed of two phenylalanine molecules. Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine.
Scientific Research Applications
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials, such as hydrogels, for various applications
Mechanism of Action
Safety and Hazards
Future Directions
The Phe-Phe motif, including “H-Phe-Phe-OH . HCl”, holds substantial promise for the creation of the next generation nanomedicines . Its unique properties and ability to self-assemble into various structures make it a valuable tool in nanomedicine, with potential applications in drug delivery, biomaterials, and new therapeutic paradigms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride typically involves the coupling of two phenylalanine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reagents such as carbodiimides (e.g., DCC) and additives like HOBt are often used to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
The major products formed from these reactions include various derivatives of the dipeptide, such as acylated or alkylated forms, which can have different properties and applications .
Comparison with Similar Compounds
Similar Compounds
H-Phe-Phe-OH: The free base form without the hydrochloride salt.
Boc-Phe-Phe-OH: A protected form with a Boc (tert-butoxycarbonyl) group.
Z-Phe-Phe-OH: A protected form with a Z (benzyloxycarbonyl) group
Uniqueness
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base form. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);1H/t15-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVAZYOKLTFSH-MOGJOVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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